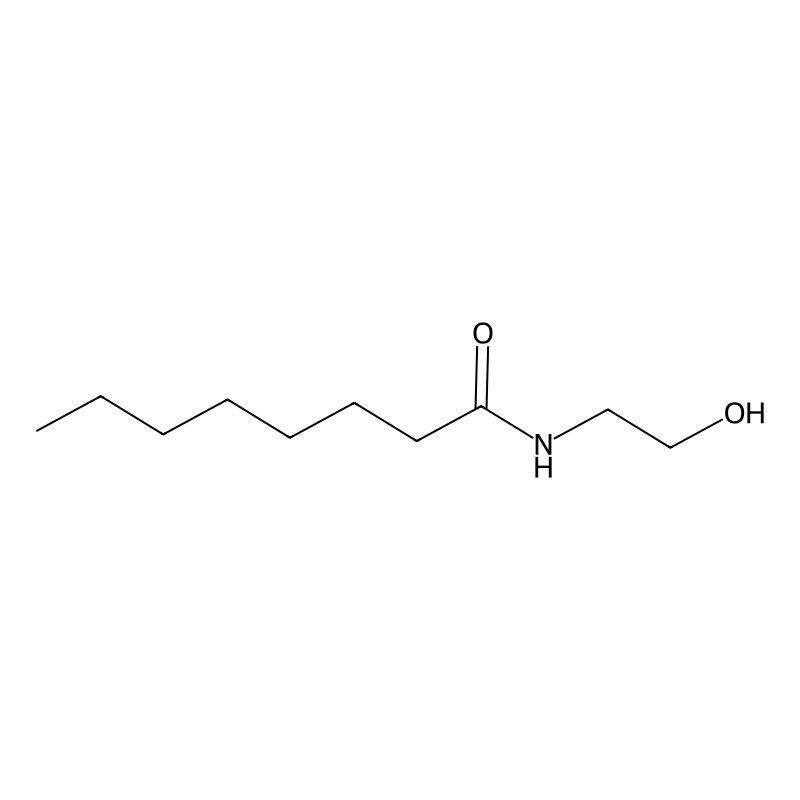

N-(2-Hydroxyethyl)octanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Hydroxyethyl)octanamide, also known as N-(octanoyl)ethanolamine, is a member of the N-acylethanolamines class, which are fatty acid ethanolamide lipids. This compound features an octanoyl chain derived from octanoic acid linked to an ethanolamine group that contains a hydroxyl group. Its structure exhibits both hydrophobic and hydrophilic characteristics, suggesting potential amphiphilic properties that allow interaction with various cellular environments . The molecular formula for N-(2-Hydroxyethyl)octanamide is C10H21NO2, and it has garnered attention for its possible roles in biological processes, although extensive studies on its natural occurrence and functions remain limited .

- Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water, yielding octanoic acid and ethanolamine.

- Acid-Catalyzed Esterification: In the presence of strong acids like sulfuric acid or p-toluenesulfonic acid, N-(2-Hydroxyethyl)octanamide can react with alcohols to form esters.

- Photodegradation: Exposure to UV light can lead to the breakdown of this compound into smaller fragments.

Research suggests that N-(2-Hydroxyethyl)octanamide may play roles in various biological processes. While specific studies on its biological activity are sparse, its classification as an N-acylethanolamine indicates potential involvement in signaling pathways and lipid metabolism. N-acylethanolamines are known to interact with cannabinoid receptors and influence pain perception, inflammation, and neuroprotection .

N-(2-Hydroxyethyl)octanamide has potential applications in various fields:

- Pharmaceuticals: Due to its possible biological activities, it may be explored for therapeutic applications related to pain management or inflammation.

- Cosmetics: Its amphiphilic properties make it suitable for use in formulations requiring emulsification or skin conditioning.

- Biotechnology: It could serve as a building block for designing more complex lipid-based structures or drug delivery systems .

Several compounds share structural similarities with N-(2-Hydroxyethyl)octanamide. Here are some notable examples:

The uniqueness of N-(2-Hydroxyethyl)octanamide lies in its balanced hydrophobic and hydrophilic properties, which may influence its interactions within biological systems differently compared to other compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Rubber product manufacturing

Amides, C8-18 and C18-unsatd., N-(hydroxyethyl): ACTIVE